molecular formula C7H8O2S2 B13462452 2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid

2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid

Cat. No.: B13462452
M. Wt: 188.3 g/mol
InChI Key: BWNABXWTSPSQKP-UHFFFAOYSA-N
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Description

2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid is an organosulfur compound that features a thiophene ring substituted with a methylsulfanyl group at the 4-position and an acetic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid typically involves the introduction of the methylsulfanyl group onto the thiophene ring followed by the attachment of the acetic acid moiety. One common method involves the use of thiophene-3-acetic acid as a starting material. The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using methylthiol and a suitable base under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The thiophene ring can be reduced to form dihydrothiophene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid involves its interaction with specific molecular targets. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid is unique due to the presence of both the methylsulfanyl group and the acetic acid moiety, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H8O2S2

Molecular Weight

188.3 g/mol

IUPAC Name

2-(4-methylsulfanylthiophen-3-yl)acetic acid

InChI

InChI=1S/C7H8O2S2/c1-10-6-4-11-3-5(6)2-7(8)9/h3-4H,2H2,1H3,(H,8,9)

InChI Key

BWNABXWTSPSQKP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CSC=C1CC(=O)O

Origin of Product

United States

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